5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole
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Overview
Description
The compound 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole core linked to a piperazine ring, which is further connected to a pyrimidine moiety
Mechanism of Action
Target of Action
It’s worth noting that both benzimidazole and pyrimidine moieties are found in a variety of bioactive compounds . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds containing benzimidazole and pyrimidine moieties have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may affect inflammatory pathways.
Pharmacokinetics
The presence of the benzimidazole and pyrimidine moieties, which are common in many bioactive compounds, suggests that this compound may have favorable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine and pyrimidine groups. Common reagents used in these steps include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various bases such as potassium carbonate (K2CO3) to facilitate nucleophilic substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as or .
Reduction: Employing reducing agents like or .
Substitution: Nucleophilic substitution reactions can be carried out using or .
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones , while reduction could produce alcohols or amines .
Scientific Research Applications
5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a to study enzyme interactions.
Medicine: Explored for its and properties.
Industry: Utilized in the development of with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- (1H-benzo[d]imidazol-5-yl)(4-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- (1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole lies in its specific trifluoromethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This trifluoromethyl group can enhance the compound’s lipophilicity , metabolic stability , and binding affinity to target proteins, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c1-11-24-15(18(19,20)21)9-16(25-11)26-4-6-27(7-5-26)17(28)12-2-3-13-14(8-12)23-10-22-13/h2-3,8-10H,4-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLYMNHFTQLZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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